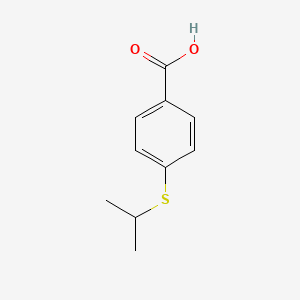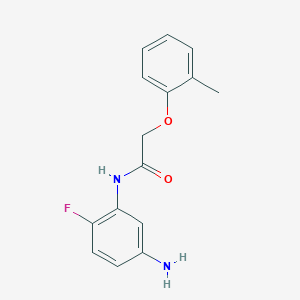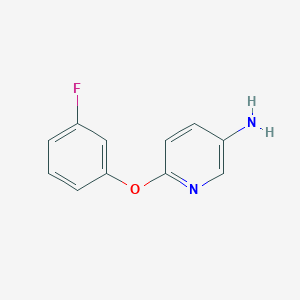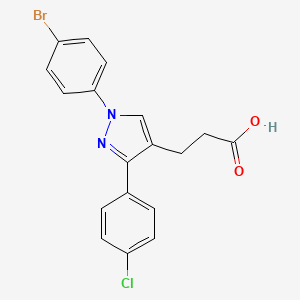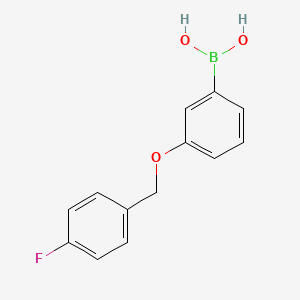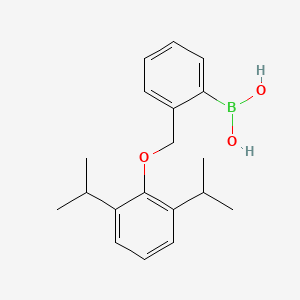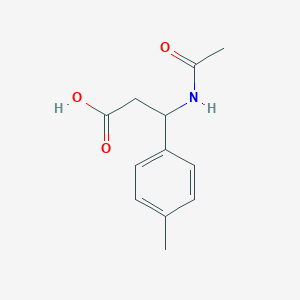
Acide 3-acétamido-3-(p-tolyl)propanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
3-Acetamido-3-(p-tolyl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
Target of Action
The primary target of 3-Acetamido-3-(p-tolyl)propanoic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential components for protein synthesis and serve as precursors for a variety of bioactive molecules.
Mode of Action
It is known to interact with its target, the aromatic-amino-acid aminotransferase . This interaction could potentially alter the enzyme’s activity, leading to changes in the metabolism of aromatic amino acids.
Biochemical Pathways
The biochemical pathways affected by 3-Acetamido-3-(p-tolyl)propanoic acid are likely related to the metabolism of aromatic amino acids, given its interaction with Aromatic-amino-acid aminotransferase . The downstream effects of these changes could potentially impact a variety of biological processes, including protein synthesis and the production of bioactive molecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Acetamido-3-(p-tolyl)propanoic acid. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interaction with its target .
Analyse Biochimique
Biochemical Properties
3-Acetamido-3-(p-tolyl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with aromatic-amino-acid aminotransferase, an enzyme involved in the metabolism of aromatic amino acids . This interaction is crucial for the compound’s role in metabolic pathways, influencing the conversion of amino acids into other essential biomolecules.
Molecular Mechanism
The molecular mechanism of 3-Acetamido-3-(p-tolyl)propanoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, such as aromatic-amino-acid aminotransferase, altering their activity . This binding can lead to either inhibition or activation of the enzyme, depending on the context. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of specific proteins .
Dosage Effects in Animal Models
The effects of 3-Acetamido-3-(p-tolyl)propanoic acid vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function . At higher doses, the compound can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
3-Acetamido-3-(p-tolyl)propanoic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other biomolecules. The compound is metabolized by aromatic-amino-acid aminotransferase, which plays a key role in the breakdown and synthesis of aromatic amino acids . This interaction affects metabolic flux and the levels of various metabolites within the cell, influencing overall cellular metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetamido-3-(p-tolyl)propanoic acid typically involves the acylation of 4-toluidine with acetic anhydride, followed by the reaction with a suitable propanoic acid derivative. The reaction conditions often include the use of a catalyst, such as sulfuric acid, to facilitate the acylation process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of 3-Acetamido-3-(p-tolyl)propanoic acid may involve large-scale acylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Acetamido-3-(p-tolyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The aromatic ring in the p-tolyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Comparaison Avec Des Composés Similaires
3-Acetamido-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a p-tolyl group.
3-Acetamido-3-(m-tolyl)propanoic acid: Similar structure but with a m-tolyl group instead of a p-tolyl group.
3-Acetamido-3-(o-tolyl)propanoic acid: Similar structure but with an o-tolyl group instead of a p-tolyl group.
Uniqueness: 3-Acetamido-3-(p-tolyl)propanoic acid is unique due to the presence of the p-tolyl group, which imparts specific chemical and biological properties. The position of the methyl group on the aromatic ring can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers and analogs.
Propriétés
IUPAC Name |
3-acetamido-3-(4-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8-3-5-10(6-4-8)11(7-12(15)16)13-9(2)14/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHBKBNENRJYDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585348 |
Source


|
| Record name | 3-Acetamido-3-(4-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-72-0 |
Source


|
| Record name | 3-Acetamido-3-(4-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
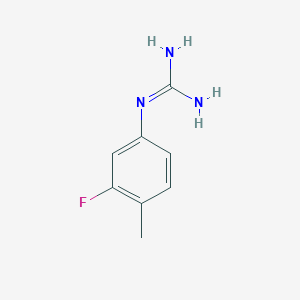
![N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide](/img/structure/B1340478.png)
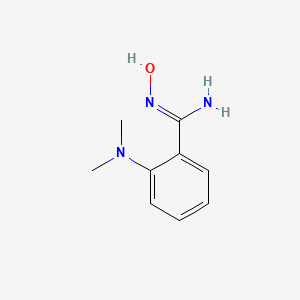

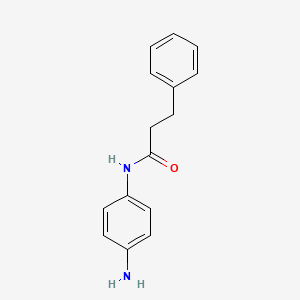
![1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone](/img/structure/B1340501.png)
